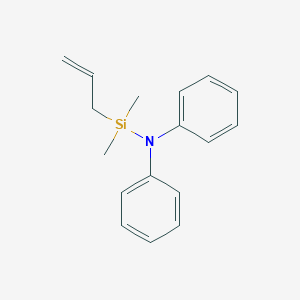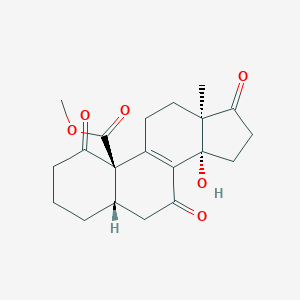![molecular formula C24H23ClN2O2 B237559 N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide](/img/structure/B237559.png)
N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide, also known as GW 501516, is a synthetic drug that is classified as a peroxisome proliferator-activated receptor delta (PPARδ) agonist. It was first synthesized in the 1990s by GlaxoSmithKline as a potential treatment for metabolic and cardiovascular diseases. Since then, it has gained popularity in the scientific community for its potential use in enhancing athletic performance and endurance.
Mecanismo De Acción
N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide 501516 works by activating the PPARδ receptor, which plays a key role in regulating energy metabolism. Activation of this receptor leads to increased expression of genes involved in energy metabolism and reduced expression of genes involved in lipid metabolism. This leads to increased fat burning and improved endurance.
Biochemical and Physiological Effects:
This compound 501516 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of genes involved in energy metabolism, reduce the expression of genes involved in lipid metabolism, and increase the production of red blood cells. It has also been shown to improve glucose tolerance and insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide 501516 has a number of advantages and limitations for use in lab experiments. One advantage is its ability to improve endurance and fat burning, which can be useful in studies involving exercise performance. However, its potential effects on lipid metabolism and glucose tolerance must be taken into account when designing experiments.
Direcciones Futuras
There are a number of future directions for research involving N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide 501516. One area of interest is its potential use in the treatment of metabolic and cardiovascular diseases. It has also been suggested that it may have potential as a treatment for muscle wasting disorders. Additionally, further research is needed to fully understand its effects on lipid metabolism and glucose tolerance.
Métodos De Síntesis
The synthesis of N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide 501516 involves a multi-step process that begins with the reaction of 3-chloro-4-fluoroaniline with morpholine to form N-(4-morpholinyl)-3-chloro-4-fluoroaniline. This is then reacted with 2,2-diphenylacetic acid to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide 501516 has been the subject of numerous scientific studies, with a focus on its potential use in improving athletic performance and endurance. It has been shown to increase the expression of genes involved in energy metabolism and reduce the expression of genes involved in lipid metabolism, leading to increased endurance and fat burning. It has also been shown to increase the production of red blood cells, which can improve oxygen delivery to muscles.
Propiedades
Fórmula molecular |
C24H23ClN2O2 |
|---|---|
Peso molecular |
406.9 g/mol |
Nombre IUPAC |
N-(3-chloro-2-morpholin-4-ylphenyl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C24H23ClN2O2/c25-20-12-7-13-21(23(20)27-14-16-29-17-15-27)26-24(28)22(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-13,22H,14-17H2,(H,26,28) |
Clave InChI |
CDCIXHJXYUMEKM-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=CC=C2Cl)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1COCCN1C2=C(C=CC=C2Cl)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B237481.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B237489.png)



![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B237515.png)
![4-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B237518.png)


![2,4-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237537.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-phenylacetamide](/img/structure/B237539.png)
![3-chloro-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B237540.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-4-fluorobenzamide](/img/structure/B237541.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide](/img/structure/B237543.png)